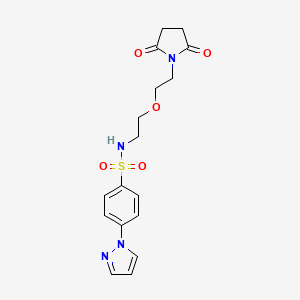

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core functionalized with a 1H-pyrazol-1-yl group at the para position. The sulfonamide nitrogen is further substituted with a polyethylene glycol-like ethoxyethyl chain terminating in a 2,5-dioxopyrrolidin-1-yl moiety.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c22-16-6-7-17(23)20(16)11-13-26-12-9-19-27(24,25)15-4-2-14(3-5-15)21-10-1-8-18-21/h1-5,8,10,19H,6-7,9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMKTCHLFVVYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dioxopyrrolidinyl Moiety: The final step involves the reaction of the intermediate with 2,5-dioxopyrrolidin-1-yl ethyl ether under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the dioxopyrrolidinyl moiety.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and ether linkages.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, making this compound a candidate for drug development.

Medicine

The compound’s potential as a pharmaceutical agent is significant. Sulfonamide derivatives are widely used in medicine for their antibacterial properties. This compound could be explored for similar applications or as a scaffold for designing new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects is likely related to its ability to interact with biological targets such as enzymes. The sulfonamide group can form strong interactions with enzyme active sites, inhibiting their activity. The pyrazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize its properties, the compound is compared below with two structurally analogous sulfonamide derivatives described in the provided evidence.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Core Heterocycles and Substituents The target compound features a pyrazole directly attached to the benzene ring, while the compound in incorporates a pyrazolo[3,4-d]pyrimidine scaffold fused with a chromenone system. The latter’s extended π-system and fluorine substitutions likely enhance binding to hydrophobic enzyme pockets (e.g., kinases) compared to the simpler pyrazole in the target . The compound in includes a thiophene linker instead of the ethoxyethyl chain in the target.

Electrophilic Moieties Both the target compound and the compound in contain 2,5-dioxopyrrolidin-1-yl groups, enabling covalent interactions with cysteine or lysine residues. However, the target’s ethoxyethyl spacer may position the dioxopyrrolidine for better accessibility to nucleophilic sites compared to ’s rigid thiophene-based structure . In contrast, the compound in lacks an electrophilic group, relying instead on non-covalent interactions (e.g., hydrogen bonding via its amino-pyrimidine moiety) .

Synthetic Complexity The target compound’s synthesis likely involves straightforward nucleophilic substitution or amide coupling steps due to its linear ethoxyethyl chain. The compound in requires a multi-step synthesis, including Suzuki-Miyaura cross-coupling to install the chromenone-pyrazolopyrimidine system, which increases synthetic complexity and cost .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Pyrrolidinone ring : This component is known for its role in various biological activities.

- Ethoxyethyl chain : This moiety may enhance solubility and bioavailability.

- Pyrazole and benzenesulfonamide groups : These functional groups are often associated with diverse biological activities, including anti-inflammatory and anticancer effects.

The molecular formula of the compound is , with a molecular weight of approximately 356.41 g/mol.

Anticonvulsant Properties

Recent studies have indicated that compounds related to the pyrrolidinone structure exhibit significant anticonvulsant activity. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative of the pyrrolidinone class, has been shown to possess broad-spectrum anticonvulsant effects across various animal models, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizures . The mechanism of action appears to involve modulation of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Antinociceptive Activity

In addition to anticonvulsant effects, compounds with similar structures have demonstrated antinociceptive properties. Studies have reported that certain derivatives can significantly reduce pain responses in animal models, suggesting their potential utility in pain management therapies .

ADME-Tox Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of related compounds have been evaluated. For example, AS-1 showed excellent permeability in artificial membrane assays and favorable metabolic stability without significant hepatotoxicity . Such profiles are critical for assessing the viability of these compounds as therapeutic agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

- Ion channels : Modulating sodium and calcium channels may contribute to its anticonvulsant effects.

- Receptors : Interaction with TRPV1 and other receptors may mediate both anticonvulsant and antinociceptive activities.

Study 1: Anticonvulsant Activity Assessment

A study assessed the efficacy of AS-1 in various seizure models. The results indicated that AS-1 provided significant protection against induced seizures with an effective dose range that suggests strong anticonvulsant potential .

Study 2: Pain Relief Efficacy

Another investigation focused on the antinociceptive properties of pyrrolidinone derivatives. The findings demonstrated that certain compounds exhibited marked pain relief in formalin-induced pain models, supporting their development as analgesic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and how is purity ensured?

- Methodology : The compound is typically synthesized via multi-step reactions. Key steps include:

- Coupling reactions : Use of coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to link the pyrrolidinone and pyrazole moieties .

- Reflux conditions : Ethanol or DMF as solvents under reflux (e.g., 2 hours) to drive reaction completion .

- Purification : Recrystallization from DMF-EtOH (1:1) or column chromatography to isolate the product .

- Purity validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for real-time monitoring .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Methodology :

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., observed [M+1]⁺ ion) .

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and connectivity, particularly for the sulfonamide and pyrazole groups .

- X-ray crystallography : Resolves crystal packing and stereochemical details, as demonstrated in related sulfonamide derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 2,5-dioxopyrrolidin-1-yl moiety?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst screening : Evaluate bases like triethylamine or DIPEA to accelerate coupling efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .

- Design of Experiments (DoE) : Systematically vary molar ratios, time, and temperature to identify optimal conditions .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

- Methodology :

- Orthogonal validation : Cross-check NMR/ESI-MS with X-ray structures to resolve ambiguities in stereochemistry .

- Dynamic NMR experiments : Assess rotational barriers of sulfonamide groups that may cause signal splitting .

- DFT calculations : Compare computed vs. experimental NMR chemical shifts to refine structural models .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Methodology :

- Derivatization : Modify substituents on the pyrazole ring (e.g., electron-withdrawing groups) or sulfonamide linker to probe biological activity .

- Kinase inhibition assays : Test derivatives against target kinases (e.g., EGFR, VEGFR) to correlate structural changes with IC₅₀ values .

- Molecular docking : Map interactions between the pyrrolidinone moiety and enzyme active sites to guide design .

Q. How can inconsistent biological assay results be troubleshooted despite high HPLC purity?

- Methodology :

- Aggregation testing : Use dynamic light scattering (DLS) to detect nanoaggregates that may reduce bioavailability .

- Solubility profiling : Evaluate solubility in assay buffers (e.g., DMSO/PBS mixtures) to ensure compound stability .

- Metabolite screening : LC-MS/MS to identify degradation products interfering with assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.